molecular formula C9H14N2O3S B1460771 [5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine CAS No. 887405-26-7

[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine

Cat. No.: B1460771
CAS No.: 887405-26-7
M. Wt: 230.29 g/mol
InChI Key: AKALRZOCWAOSGU-UHFFFAOYSA-N
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Description

[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a cyclic ketone or aldehyde under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring is then attached through a nucleophilic substitution reaction, where the sulfonyl pyrrolidine reacts with a furan derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted methanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and understanding protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of [5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. The furan ring can participate in π-π interactions with aromatic residues, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring but different functional groups.

    Furan-2-sulfonamide: A compound with a furan ring and a sulfonamide group.

    N-Methylpyrrolidine: A compound with a pyrrolidine ring and a methyl group.

Uniqueness

[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine is unique due to the combination of its structural features. The presence of both a pyrrolidine ring and a furan ring, along with the sulfonyl group, provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds.

Properties

IUPAC Name

(5-pyrrolidin-1-ylsulfonylfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKALRZOCWAOSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine
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[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine
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[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine
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[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine
Reactant of Route 5
[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine
Reactant of Route 6
[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine

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